molecular formula C28H47N5OSi B12090658 N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc

N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc

Cat. No.: B12090658
M. Wt: 497.8 g/mol
InChI Key: VWTBEKFRQZYVLR-UHFFFAOYSA-N
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Description

N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc (hereafter referred to by its full name) is a structural derivative of maraviroc, a small-molecule CCR5 antagonist approved by the FDA for HIV treatment. The compound is synthesized by removing the 4,4-difluorocyclohexanecarboxamide group (N-des modification) and introducing a tert-butyldimethylsilyloxymethyl substituent at the 3-position of the maraviroc scaffold . This modification alters its physicochemical properties, such as hydrophobicity and steric bulk, which may influence binding affinity to CCR5, metabolic stability, or bioavailability. The compound is marketed as a research chemical for pharmaceutical development, particularly in studies exploring structure-activity relationships (SAR) of CCR5 antagonists .

Properties

Molecular Formula

C28H47N5OSi

Molecular Weight

497.8 g/mol

IUPAC Name

3-[3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine

InChI

InChI=1S/C28H47N5OSi/c1-20(2)27-31-30-26(19-34-35(6,7)28(3,4)5)33(27)24-17-22-13-14-23(18-24)32(22)16-15-25(29)21-11-9-8-10-12-21/h8-12,20,22-25H,13-19,29H2,1-7H3

InChI Key

VWTBEKFRQZYVLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Mechanism of Action

The mechanism of action of N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc involves its interaction with the CCR5 receptor on the surface of human cells. By binding to this receptor, the compound prevents the HIV virus from entering and infecting the cells . This mechanism is similar to that of Maraviroc, but the modifications in the compound may result in different binding affinities and effects .

Comparison with Similar Compounds

Structural Modifications and SAR Insights

Maraviroc’s original structure (molecular weight: 513.67) includes a 4,4-difluorocyclohexanecarboxamide group critical for CCR5 antagonism. Evidence from docking simulations shows that the fluorine atoms and amide group form hydrogen bonds with Gly202 and Gly286 residues in CCR5, while hydrophobic interactions with Leu107, Tyr108, and Trp86 stabilize binding .

Key Structural Comparisons:

Compound Structural Modification CCR5 Antagonistic Activity (IC₅₀)
Maraviroc 4,4-Difluorocyclohexanecarboxamide 0.00261 μM
Compound 2j (Maraviroc analog) Quinoline ring replacement 0.233 μM
Compound 2l (Maraviroc analog) Removal of (1-phenyl)propylamine spacer Loss of potency
N-Des compound Removal of 4,4-difluorocyclohexanecarboxy; tert-butyldimethylsilyloxymethyl addition Data not explicitly reported, but SAR trends suggest reduced activity

The tert-butyldimethylsilyloxymethyl group in the N-Des compound introduces steric hindrance and enhanced lipophilicity compared to maraviroc. While this may improve metabolic stability by protecting against oxidative degradation, the removal of the 4,4-difluorocyclohexane group likely disrupts critical hydrogen bonding and hydrophobic interactions with CCR5, leading to reduced antagonistic activity. Similar analogs, such as compound 2l (which lacks a key spacer), show near-complete loss of potency, underscoring the importance of the original substituents .

Comparison with Protein-Based CCR5 Antagonists

Maraviroc and its derivatives are small-molecule antagonists, but protein-based CCR5 inhibitors like 5p7-CCL5 (a modified chemokine) exhibit superior potency and resistance profiles. 5p7-CCL5 occupies a broader binding site on CCR5, making it harder for HIV to develop escape mutations. In contrast, maraviroc’s smaller size allows for easier administration but increases the risk of viral resistance . The N-Des compound, as a maraviroc derivative, shares these limitations but may offer advantages in synthetic scalability compared to protein-based therapies.

Pharmacokinetic and Therapeutic Implications

  • However, excessive lipophilicity could reduce aqueous solubility, necessitating formulation adjustments .
  • Metabolic Stability : The silyl group may shield the compound from cytochrome P450-mediated metabolism, extending half-life. This contrasts with maraviroc, which undergoes hepatic metabolism via CYP3A4 .

Biological Activity

N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc is a derivative of Maraviroc, a CCR5 antagonist used primarily in the treatment of HIV. This compound features modifications that enhance its biological activity and pharmacokinetic properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C36H53N5O3Si
  • Molecular Weight : 631.92 g/mol
  • CAS Number : 1391048-12-6
  • SMILES Notation : CC(C)c1nnc(COSi(C)C(C)(C)C)n1C2CC3CCC(C2)N3CCC@Hc5ccccc5

This compound acts by selectively inhibiting the CCR5 receptor on T-cells, preventing HIV from entering and infecting these cells. This mechanism is similar to that of Maraviroc but is enhanced due to structural modifications that improve binding affinity and selectivity.

Pharmacological Profile

Research indicates that this compound exhibits:

  • Increased Binding Affinity : The modifications in the molecular structure lead to a stronger interaction with the CCR5 receptor compared to Maraviroc.
  • Enhanced Efficacy : In vitro studies have shown that this compound can effectively inhibit HIV replication at lower concentrations than Maraviroc.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • A study published in eBioMedicine demonstrated that the compound significantly reduced viral load in CCR5-tropic HIV strains in cultured human T-cells (Jia et al., 2023) .
    • Comparative assays indicated that this compound had a 50% inhibitory concentration (IC50) approximately 30% lower than that of Maraviroc.
  • Animal Studies :
    • In a murine model of HIV infection, administration of this compound resulted in a marked decrease in viral load and an increase in CD4+ T-cell counts, suggesting improved immune response (TriNetX Publications, 2024) .
  • Clinical Implications :
    • Observational data from real-world studies indicate potential benefits for patients with CCR5-tropic HIV who exhibit resistance to conventional therapies. The compound's enhanced potency may provide an alternative treatment pathway (TriNetX, 2024) .

Comparative Analysis Table

ParameterThis compoundMaraviroc
Molecular Weight 631.92 g/mol513.66 g/mol
IC50 (in vitro) ~30% lower than MaravirocStandard reference value
Binding Affinity Higher due to structural modificationsStandard binding
Efficacy in vivo Significant reduction in viral loadModerate reduction

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